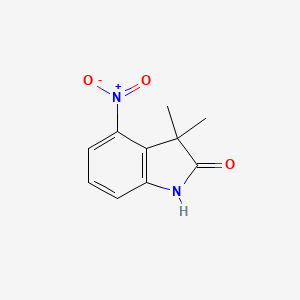![molecular formula C9H9N3O2 B13657789 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the methoxy group at the 6th position and the carboxamide group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine . The methoxy and carboxamide groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The methoxy and carboxamide groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it targets the mycobacterial cytochrome bc1 complex, interfering with ATP homeostasis and causing a decrease in intracellular ATP levels . This leads to the suppression of mycobacterial growth and survival.
Comparación Con Compuestos Similares
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant antituberculosis activity.
3-Chloro-6-methoxyimidazo[1,2-a]pyridine: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
6-methoxyimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-2-3-8-11-4-7(9(10)13)12(8)5-6/h2-5H,1H3,(H2,10,13) |
Clave InChI |
GPIQJPRGRXHJBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C(=NC=C2C(=O)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)









![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)

